3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

Catalog No.
S6453732
CAS No.
4328-87-4
M.F
C8H9NO3
M. Wt
167.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

CAS Number

4328-87-4

Product Name

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

IUPAC Name

3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

InChI

InChI=1S/C8H9NO3/c1-4-3-6(8(11)12)7(10)5(2)9-4/h3,10H,1-2H3,(H,11,12)

InChI Key

HMUZXOCYGAVFIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)O)C(=O)O

3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid is a pyridine derivative characterized by the presence of a hydroxyl group at the 3-position, two methyl groups at the 2 and 6 positions, and a carboxylic acid group at the 4-position of the pyridine ring. This compound is notable for its potential biological activities and its role as a building block in organic synthesis. Its chemical formula is C10_{10}H13_{13}N1_{1}O3_{3}, and it has a molecular weight of approximately 195.22 g/mol.

  • Potential skin and eye irritant: Pyridine derivatives can irritate skin and eyes upon contact.
  • Potential respiratory irritant: Inhalation of dust or fumes may irritate the respiratory tract.
  • Potential for unknown toxicity: Further research is needed to determine the specific toxicity of this compound.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxyl group can be reduced to form alcohols or aldehydes with reducing agents like lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Research indicates that 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial properties: It has been studied for its effectiveness against certain bacterial strains.
  • Antioxidant activity: The compound may possess the ability to scavenge free radicals, potentially contributing to protective effects against oxidative stress .
  • Pharmacological potential: Investigations into its role as a pharmacophore suggest that it may interact with specific biological targets, influencing various biochemical pathways.

The synthesis of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid typically involves several steps:

  • Hydroxylation of 2,6-dimethylpyridine: This step introduces the hydroxyl group at the 3-position.
  • Carboxylation: The introduction of the carboxylic acid group at the 4-position can be achieved through various methods such as carbon dioxide insertion or through reaction with carboxylic acid derivatives .

Industrial production may involve multi-step processes starting from readily available precursors and employing controlled conditions to maximize yield and purity.

3-Hydroxy-2,6-dimethylpyridine-4-carboxylic acid has diverse applications across several fields:

  • Organic synthesis: It serves as a building block for more complex organic molecules.
  • Coordination chemistry: The compound acts as a ligand in coordination complexes.
  • Pharmaceutical industry: It is explored for potential use in drug design due to its biological activity.
  • Specialty chemicals: Utilized in the production of various industrial chemicals and intermediates .

The interaction studies of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid focus on its binding affinity with biological macromolecules. Its hydroxyl and carboxyl groups enable it to form hydrogen bonds with proteins and nucleic acids, which may influence their structure and function. Additionally, it has been investigated for its role as an enzyme inhibitor or modulator in biochemical pathways .

Several compounds share structural similarities with 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2,6-DimethylpyridineLacks hydroxyl and carboxyl groupsLess reactive compared to 3-hydroxy variant
3-Hydroxy-4-methylpyridineHydroxyl group at the 3-position but different substitution patternDistinct reactivity due to different groups
3-Hydroxy-picolinic acidHydroxyl group at the 3-position with a carboxylic acid at position 2Similar functionality but different positions
2,6-Pyridinedicarboxylic acidContains two carboxylic acid groupsMore acidic nature due to multiple -COOH groups

Uniqueness

The uniqueness of 3-hydroxy-2,6-dimethylpyridine-4-carboxylic acid lies in its specific substitution pattern which allows for diverse chemical reactivity and potential biological activities. The presence of both hydroxyl and carboxyl groups facilitates various chemical transformations and interactions with biological targets that are not observed in other similar compounds.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

167.058243149 g/mol

Monoisotopic Mass

167.058243149 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-25

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